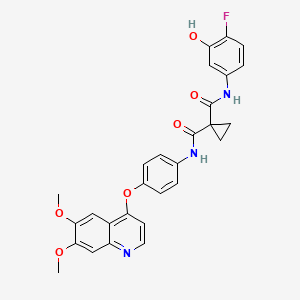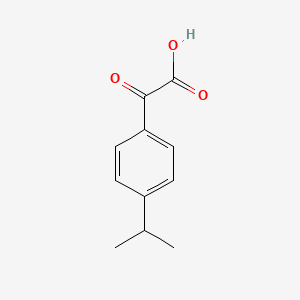![molecular formula C11H11BrN2O2S B12091235 Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a complex organic compound with the molecular formula C11H11BrN2O2S It is characterized by the presence of a thieno[2,3-c]pyridazine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 3,4-dimethylthiophene to obtain 5-bromo-3,4-dimethylthiophene. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyridazine ring system. The final step involves esterification with ethyl chloroformate to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis is also considered to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted thieno[2,3-c]pyridazine derivatives.
Oxidation Products: Oxidized forms of the thieno[2,3-c]pyridazine ring.
Reduction Products: Reduced derivatives with altered functional groups.
Hydrolysis Products: The corresponding carboxylic acid.
科学的研究の応用
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific application being studied.
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- Ethyl 5-fluoro-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- Ethyl 5-iodo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Uniqueness
Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with molecular targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
分子式 |
C11H11BrN2O2S |
|---|---|
分子量 |
315.19 g/mol |
IUPAC名 |
ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4H2,1-3H3 |
InChIキー |
QBFSAOBPDDHYPJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)

![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)


![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)


